XLogP3 Lipophilicity Advantage Over Non-Chlorinated and Non-Methoxylated Analogs
The target compound exhibits an intermediate XLogP3 of 3.2, which is 0.2 units higher than 2,5-dichlorobenzenesulfonyl chloride (XLogP3 = 3.0) and 1.7 units higher than 4-methoxybenzenesulfonyl chloride (XLogP3 = 1.5) [1]. This places the compound in a more favorable lipophilicity range for membrane permeability compared to the highly polar 4-methoxy analog, while maintaining better aqueous solubility than the more lipophilic, non-methoxylated analog.
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2,5-Dichlorobenzenesulfonyl chloride: XLogP3 = 3.0; 4-Methoxybenzenesulfonyl chloride: XLogP3 = 1.5 |
| Quantified Difference | +0.2 vs 2,5-dichloro analog; +1.7 vs 4-methoxy analog |
| Conditions | Computed by XLogP3 3.0 algorithm; data sourced from PubChem 2025.04.14 release. |
Why This Matters
This differentiated lipophilicity allows medicinal chemists to fine-tune ADME properties in lead optimization without introducing additional structural complexity, offering a 'Goldilocks' profile between overly polar and overly lipophilic sulfonyl chloride reagents.
- [1] PubChem. (2026). Compound Summary for CID 43134433, 2,5-Dichloro-4-methoxybenzene-1-sulfonyl chloride; CID 79401, 2,5-Dichlorobenzenesulfonyl chloride; CID 7401, 4-Methoxybenzenesulfonyl chloride. National Library of Medicine. View Source
